Ethyl (S)-2-(benzylamino)-2-phenylbutanoate
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Overview
Description
Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . This compound is used in various scientific research fields, including chemistry and biology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(benzylamino)-2-phenylbutanoate typically involves the esterification of N-Benzyl-2-ethyl-2-phenylglycine. One common method includes the reaction of benzylamine with ethyl 2-bromo-2-phenylbutanoate under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(benzylamino)-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(benzylamino)-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release the active N-Benzyl-2-ethyl-2-phenylglycine, which then interacts with biological molecules to exert its effects . The pathways involved include ester hydrolysis and subsequent binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-phenylglycinate: Similar in structure but lacks the benzyl group.
Ethyl 2-anilinoacetate: Another related compound with similar reactivity.
Uniqueness
Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl (2S)-2-(benzylamino)-2-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKYCLVMZREBS-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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